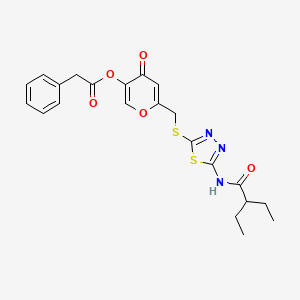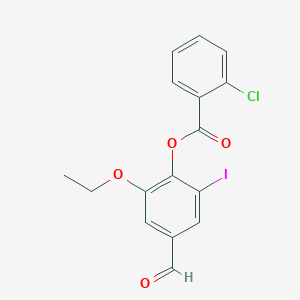
2-Etoxi-4-formil-6-yodofenil 2-clorobenzoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate is a chemical compound with the molecular formula C16H12ClIO4 and a molecular weight of 430.62 g/mol . This compound is characterized by the presence of an ethoxy group, a formyl group, an iodine atom, and a chlorobenzoate ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate typically involves the esterification of 2-chlorobenzoic acid with 2-ethoxy-4-formyl-6-iodophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 2-Ethoxy-4-carboxy-6-iodophenyl 2-chlorobenzoate.
Reduction: 2-Ethoxy-4-hydroxymethyl-6-iodophenyl 2-chlorobenzoate.
Substitution: 2-Ethoxy-4-formyl-6-azidophenyl 2-chlorobenzoate.
Mecanismo De Acción
The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The ethoxy and chlorobenzoate groups contribute to the compound’s overall stability and solubility, affecting its bioavailability and pharmacokinetics .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzoate: Similar in structure but with the chlorine atom at a different position on the benzoate ring.
2-Ethoxy-4-formyl-6-iodophenyl benzoate: Lacks the chlorine atom on the benzoate ring.
2-Ethoxy-4-formyl-6-iodophenyl 2-bromobenzoate: Contains a bromine atom instead of a chlorine atom on the benzoate ring.
Uniqueness
2-Ethoxy-4-formyl-6-iodophenyl 2-chlorobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both iodine and chlorine atoms allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .
Propiedades
IUPAC Name |
(2-ethoxy-4-formyl-6-iodophenyl) 2-chlorobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClIO4/c1-2-21-14-8-10(9-19)7-13(18)15(14)22-16(20)11-5-3-4-6-12(11)17/h3-9H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVPZKVLRAQTEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)I)OC(=O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClIO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
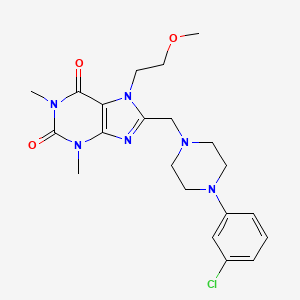
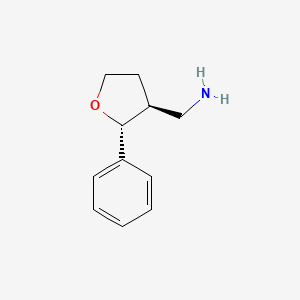
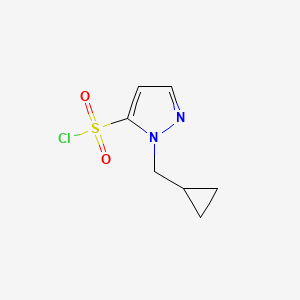
![N-{2-[(2-methyl-1,2,3,4-tetrahydroquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2393102.png)
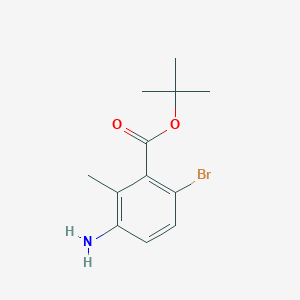

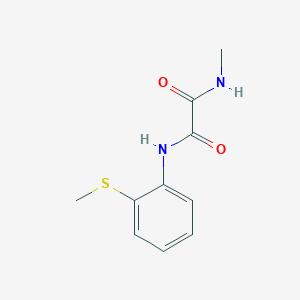
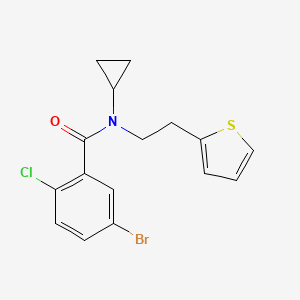
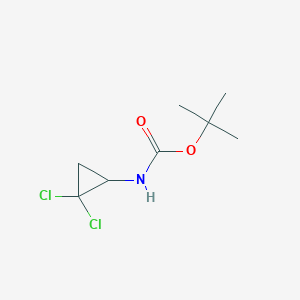
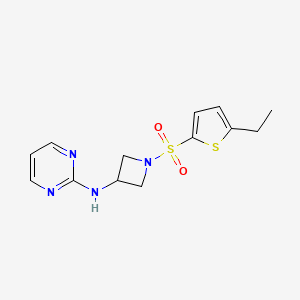
![2-({4-ethyl-5-[(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one](/img/structure/B2393113.png)

![5-(4-Benzhydrylpiperazin-1-yl)-7-chloro-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2393115.png)
